molecular formula C11H10N2O3 B11890094 5,8-Dimethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid

5,8-Dimethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid

Cat. No.: B11890094
M. Wt: 218.21 g/mol
InChI Key: YFULMZFPUIBTRI-UHFFFAOYSA-N
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Description

5,8-Dimethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid: is a heterocyclic compound with the molecular formula C11H10N2O3.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dimethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-3-methylbenzoic acid with acetic anhydride, followed by cyclization with phosphorus oxychloride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for various quinoline and cinnoline derivatives .

Biology and Medicine: In medicinal chemistry, 5,8-Dimethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is explored for its potential as an antimicrobial and anticancer agent. Its derivatives have shown activity against various bacterial strains and cancer cell lines .

Industry: The compound is used in the development of new materials with specific electronic and optical properties. It is also investigated for its potential use in agrochemicals .

Mechanism of Action

The exact mechanism of action of 5,8-Dimethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid varies depending on its application. In antimicrobial activity, it is believed to inhibit bacterial DNA gyrase, thereby preventing DNA replication. In anticancer applications, it may induce apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Uniqueness: 5,8-Dimethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methyl groups at positions 5 and 8 enhance its stability and reactivity compared to other similar compounds .

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

5,8-dimethyl-4-oxo-1H-cinnoline-3-carboxylic acid

InChI

InChI=1S/C11H10N2O3/c1-5-3-4-6(2)8-7(5)10(14)9(11(15)16)13-12-8/h3-4H,1-2H3,(H,12,14)(H,15,16)

InChI Key

YFULMZFPUIBTRI-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)C)NN=C(C2=O)C(=O)O

Origin of Product

United States

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